2-(Dimethylamino)propanenitrile

Übersicht

Beschreibung

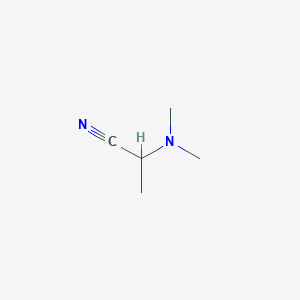

2-(Dimethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2. It is a colorless liquid commonly used as a reagent in organic chemistry. This compound is known for its strong nucleophilic and basic properties, making it valuable in various synthetic reactions.

Vorbereitungsmethoden

2-(Dimethylamino)propanenitrile can be synthesized through the reaction of dimethylamine with acrylonitrile. The process involves adding acrylonitrile to a dimethylamine solution under ice-cooling conditions, followed by heating. The product is then collected through absorption and fractional distillation at 171-173°C . Industrial production methods often involve continuous processes to enhance yield and efficiency .

Analyse Chemischer Reaktionen

2-(Dimethylamino)propanenitrile undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.

Addition Reactions: The nitrile group can undergo addition reactions with various reagents.

Complex Formation: It can form complexes with metals like copper and iron.

Common reagents used in these reactions include bases and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety

2-(Dimethylamino)propanenitrile is a colorless liquid with a molecular formula of CHN and a boiling point of approximately 171-172°C. It is soluble in water and exhibits reactivity with oxidizing agents. Safety data indicates that exposure can lead to irritation of the eyes and skin, as well as neurological symptoms upon inhalation or ingestion .

Synthesis of Pharmaceuticals

One of the primary applications of this compound is as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of dimethylaminopropylamine, which is used in the synthesis of several drugs, including those targeting central nervous system disorders .

Polymer Chemistry

DMAPN is utilized as an initiator for organic polymerization processes. It has been employed in the synthesis of poly(N-isopropylacrylamide)/silica hybrid gels, which are significant for drug delivery systems and tissue engineering applications. The ability to control polymerization rates makes DMAPN valuable in creating tailored polymer structures .

Catalysis

In catalysis, this compound serves as a catalyst in the preparation of polyurethanes. Its properties allow it to facilitate reactions that produce polyurethane foams, which are widely used in various industries from construction to automotive manufacturing .

Soil Grouting and Construction

DMAPN is incorporated into acrylamide-based gels used for soil grouting applications. These gels help stabilize soil structures and prevent erosion, making them essential in civil engineering projects .

Environmental Remediation

The compound is also investigated for its potential in environmental applications, particularly in the deacidification of acid gases such as HS and CO. Its effectiveness in removing these gases from industrial emissions contributes to environmental protection efforts .

Case Study 1: Toxicological Evaluation

A study evaluated the toxicity of a polyurethane foam catalyst mixture containing 95% dimethylaminopropionitrile. The research found that high doses led to central nervous system excitation followed by depression and mortality in test subjects, highlighting the need for careful handling and regulation of DMAPN in industrial settings .

Case Study 2: Polymerization Efficiency

Research published in The Journal of Physical Chemistry demonstrated the efficiency of DMAPN as an initiator for hybrid gel synthesis. The study reported improved mechanical properties and responsiveness to environmental stimuli, showcasing DMAPN's role in advancing material science .

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)propanenitrile involves its nucleophilic and basic properties. It can react with electrophiles and participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2-(Dimethylamino)propanenitrile can be compared with other similar compounds such as:

- 3-(Dimethylamino)propionitrile

- 2-(Dimethylamino)ethyl cyanide

- β-Dimethylaminopropionitrile

These compounds share similar structures and properties but may differ in their reactivity and applications. This compound is unique due to its specific combination of nucleophilic and basic properties, making it particularly useful in certain synthetic reactions .

Biologische Aktivität

2-(Dimethylamino)propanenitrile, also known as dimethylaminopropionitrile, is a nitrile compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H10N2

- Molecular Weight : 98.15 g/mol

- Canonical SMILES : CC(C#N)N(C)C

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The compound exhibits potential neurotoxic effects, as indicated by studies on its structural analogs and related compounds.

Biological Activity Overview

-

Neurotoxicity :

- Research indicates that compounds similar to this compound may exhibit neurotoxic properties. For instance, studies conducted by the National Institute for Occupational Safety and Health (NIOSH) have highlighted potential neurological effects observed in workers exposed to dimethylaminopropionitrile .

- Animal studies are underway to assess the specific neurotoxic effects of this compound on laboratory rats, with preliminary findings suggesting possible adverse outcomes .

-

Enzyme Interaction :

- The compound has been investigated for its interactions with various enzymes, potentially modulating their activity through competitive inhibition or allosteric mechanisms. The presence of the dimethylamino group may enhance binding affinity to certain enzyme active sites.

- Pharmaceutical Applications :

Case Studies and Research Findings

- Epidemiological Studies :

- Animal Studies :

- Toxicity Assessments :

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C5H10N2 | 98.15 g/mol | Potential neurotoxic effects; enzyme interactions |

| Dimethylaminopropylamine | C5H13N | 99.17 g/mol | Precursor in pharmaceuticals; CNS effects |

| Other Propionitriles | Varies | Varies | Reported neurotoxicity |

Eigenschaften

IUPAC Name |

2-(dimethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJKKKULUSFWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276939 | |

| Record name | 2-(dimethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-67-4 | |

| Record name | NSC53 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylamino)propanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3RYM5XQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.